molecular formula C11H14N4O B1478524 (1-(2-Azidoethyl)indolin-5-yl)methanol CAS No. 2098047-71-1

(1-(2-Azidoethyl)indolin-5-yl)methanol

Cat. No. B1478524
CAS RN: 2098047-71-1
M. Wt: 218.26 g/mol
InChI Key: CFBVKQKLTQLRNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1-(2-Azidoethyl)indolin-5-yl)methanol” is a chemical compound with the CAS Registry# 2098047-71-1 . It is categorized as an intermediate . The IUPAC name for this compound is [1-(2-azidoethyl)-2,3-dihydroindol-5-yl]methanol .


Molecular Structure Analysis

The molecular structure of “(1-(2-Azidoethyl)indolin-5-yl)methanol” can be represented by the canonical SMILES notation: C1CN(C2=C1C=C(C=C2)CO)CCN=[N+]=[N-] . The InChI representation is InChI=1S/C11H14N4O/c12-14-13-4-6-15-5-3-10-7-9(8-16)1-2-11(10)15/h1-2,7,16H,3-6,8H2 .

Scientific Research Applications

Multicomponent Reactions and Heterocyclic Synthesis

  • The synthesis of polyheterocyclic compounds via multicomponent reactions involving isatins (a related structural class to indolyl methanols) demonstrates the versatility of these compounds in constructing complex molecular architectures. These reactions offer a pathway to synthesize nine-membered pyrrolo[1',2':1,9]azonino[6,5,4-cd]indoles and eight-membered azocino[1,2-a]benzo[c][1,5]diazocines, highlighting the role of the N-substituent on isatins in directing reaction outcomes (Cao et al., 2019).

Catalysis and Organic Transformations

  • Ru(II)-NHC catalyzed α-olefination of 2-oxindoles with diaryl methanols offers a green synthetic route to 3-(diphenylmethylene)indolin-2-one derivatives. This methodology not only produces compounds with potential antimalarial activity but also highlights the environmental sustainability of the process by generating H2 and H2O as by-products (Bisht et al., 2018).

Safety and Hazards

“(1-(2-Azidoethyl)indolin-5-yl)methanol” is not classified as a hazardous compound .

Mechanism of Action

properties

IUPAC Name

[1-(2-azidoethyl)-2,3-dihydroindol-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c12-14-13-4-6-15-5-3-10-7-9(8-16)1-2-11(10)15/h1-2,7,16H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFBVKQKLTQLRNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=C(C=C2)CO)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-(2-Azidoethyl)indolin-5-yl)methanol
Reactant of Route 2
(1-(2-Azidoethyl)indolin-5-yl)methanol
Reactant of Route 3
(1-(2-Azidoethyl)indolin-5-yl)methanol
Reactant of Route 4
(1-(2-Azidoethyl)indolin-5-yl)methanol
Reactant of Route 5
(1-(2-Azidoethyl)indolin-5-yl)methanol
Reactant of Route 6
Reactant of Route 6
(1-(2-Azidoethyl)indolin-5-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.